molecular formula C9H9BrN2 B7892478 2-Bromo-6-(ethylamino)benzonitrile

2-Bromo-6-(ethylamino)benzonitrile

Cat. No.: B7892478
M. Wt: 225.08 g/mol
InChI Key: DZKQYKGQNHRNQF-UHFFFAOYSA-N
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Description

2-Bromo-6-(ethylamino)benzonitrile (CAS 1365272-62-3) is a chemical compound with the molecular formula C9H9BrN2 and a molecular weight of 225.09 g/mol . This organobromine compound features a benzonitrile core substituted with an ethylamino group and a bromine atom at the ortho positions, making it a valuable building block in synthetic organic chemistry. Its primary research application lies in its role as a versatile synthetic intermediate, particularly in medicinal chemistry. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures. Simultaneously, the ethylamino and nitrile functional groups can be used to fine-tune the compound's electronic properties, polarity, and binding affinity to biological targets. This makes it a crucial precursor in the discovery and development of new active compounds, including kinase inhibitors and other small molecule therapeutics . Please note that this product is intended for research purposes only and is not approved for human or animal use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-(ethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKQYKGQNHRNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CC=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 6 Ethylamino Benzonitrile and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-Bromo-6-(ethylamino)benzonitrile, the key disconnections involve the carbon-nitrogen bond of the ethylamino group and the carbon-bromine bond.

Approaches to the Benzonitrile (B105546) Core

The central structural feature is the benzonitrile core. A primary retrosynthetic disconnection breaks the C-N bond of the ethylamino group, suggesting a precursor like 2-bromo-6-aminobenzonitrile. Further disconnection of the C-Br bond would lead to 2-aminobenzonitrile (B23959). Alternatively, the nitrile group can be introduced at various stages of the synthesis. For instance, starting with a substituted benzene (B151609) ring, the nitrile group can be formed from an aldehyde or an amide. researchgate.netnih.gov The synthesis of substituted 2,6-dicyanoanilines has also been reviewed, which could serve as precursors to related structures. researchgate.net

Strategies for Introducing Bromo and Ethylamino Moieties

The introduction of the bromo and ethylamino groups requires careful consideration of their directing effects in electrophilic aromatic substitution reactions. The amino group (or a protected form) is an ortho-, para-director, while the nitrile group is a meta-director. The bromine atom is also an ortho-, para-director.

A plausible forward synthetic strategy would involve starting with a precursor that allows for the controlled, regioselective introduction of these groups. One common approach is to introduce the amino group first, followed by bromination and then ethylation of the amino group.

Precursor Synthesis and Intermediate Functionalization

The synthesis of this compound relies on the sequential and regioselective functionalization of a benzonitrile precursor.

Regioselective Bromination of Benzonitrile Precursors

Electrophilic aromatic bromination is a fundamental reaction for introducing a bromine atom onto an aromatic ring. nih.gov The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the ring. nih.govmdpi.com

For a precursor like 2-aminobenzonitrile, the amino group directs bromination to the ortho and para positions. To achieve the desired 2-bromo-6-amino substitution pattern, direct bromination might not be ideal due to the formation of multiple products. A more controlled approach often involves protecting the amino group to modulate its directing effect and prevent side reactions.

Several brominating agents can be employed, including N-bromosuccinimide (NBS) and bromine (Br₂) in the presence of a catalyst. mdpi.comresearchgate.net The choice of reagent and reaction conditions can significantly influence the regioselectivity and yield of the bromination step. researchgate.netrsc.org For instance, a method for the regioselective one-pot bromination of aromatic amines has been reported, which involves the in-situ formation of a tin amide followed by reaction with bromine. nih.gov

Amine Protection and Deprotection Strategies

To control the reactivity of the amino group during subsequent reactions, such as bromination or other electrophilic substitutions, it is often necessary to protect it. libretexts.org Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyl (B1604629) (Bn). fishersci.co.ukmasterorganicchemistry.com

The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal. For example, the Boc group is stable to many reaction conditions but can be readily removed with acid. fishersci.co.ukmasterorganicchemistry.com

Table 1: Common Amine Protecting Groups and Their Deprotection Conditions

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA) or HCl fishersci.co.ukmasterorganicchemistry.com
BenzylBnBenzyl bromide (BnBr)Catalytic hydrogenation (H₂, Pd/C) fishersci.co.uk
AcetylAcAcetic anhydride (B1165640) or Acetyl chlorideAcidic or basic hydrolysis

Introduction of the Ethylamino Group via Amination Reactions (e.g., Buchwald-Hartwig C-N Coupling)

The final step in the synthesis is often the introduction of the ethylamino group. If the synthesis starts from a 2,6-dibromobenzonitrile (B1367187) precursor, a selective amination reaction is required. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of an aryl halide (in this case, a bromo-substituted benzonitrile) with an amine (ethylamine). organic-chemistry.org

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is crucial for the efficiency and scope of the reaction. beilstein-journals.orgresearchgate.net

Table 2: Typical Conditions for Buchwald-Hartwig Amination

ComponentExampleRole
Palladium PrecatalystPd₂(dba)₃ or Pd(OAc)₂Catalyst beilstein-journals.org
LigandXantphos, BINAP, or other phosphine ligandsStabilizes the palladium catalyst and facilitates the reaction wikipedia.org
BaseSodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)Activates the amine beilstein-journals.org
SolventToluene or DioxaneProvides the reaction medium libretexts.org

An alternative approach involves the direct alkylation of a precursor like 2-bromo-6-aminobenzonitrile with an ethyl halide (e.g., ethyl iodide or ethyl bromide). This reaction is typically carried out in the presence of a base to deprotonate the amine.

Nitrile Group Introduction and Transformation (e.g., from aldehyde or amide precursors)

The introduction of a nitrile group is a critical step in the synthesis of this compound. This can be achieved through various methods, with the dehydration of primary amides and the conversion of aldehydes being common strategies.

Dehydration of primary amides to form nitriles is a fundamental and efficient transformation in organic chemistry. rsc.orglibretexts.org This process can be carried out using various dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.org The reaction proceeds by converting the amide into a better leaving group, which is then eliminated to form the carbon-nitrogen triple bond of the nitrile. Recent advancements have also focused on metal-catalyzed and organo-catalyzed dehydration methods. rsc.org

Alternatively, aldehydes can be converted into nitriles in a one-pot synthesis. rsc.orgrsc.org For instance, benzaldehyde (B42025) can be transformed into benzonitrile with high yields using hydroxylamine (B1172632) hydrochloride in the presence of a catalyst. rsc.orgrsc.org The reaction conditions, such as temperature and solvent, play a significant role in the efficiency of this conversion. rsc.orgrsc.org For example, increasing the reaction temperature from 90 °C to 120 °C has been shown to significantly increase the conversion and yield of benzonitrile. rsc.orgrsc.org

The transformation of an existing nitrile group can also be a viable synthetic route. For instance, nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, often proceeding through an amide intermediate. libretexts.org This reactivity allows for the modification of the nitrile group if necessary during a multi-step synthesis.

Multi-Step Synthetic Routes and Reaction Optimization

The synthesis of this compound typically involves multiple steps, requiring careful planning and optimization to maximize yield and purity.

One-Pot and Sequential Reaction Protocols

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers an efficient approach to synthesizing complex molecules like substituted benzonitriles. researchgate.netnih.govresearchgate.net These protocols can significantly reduce reaction time, resource consumption, and waste generation. nih.gov For example, the synthesis of 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives has been achieved through a one-pot condensation reaction under microwave irradiation. researchgate.net Similarly, one-pot, three-component synthesis methods have been developed for 2-substituted 4-aminoquinazolines from 2-aminobenzonitrile. researchgate.net The development of such protocols for this compound would be a significant advancement.

Sequential reaction protocols are also crucial in multi-step syntheses, where the product of one reaction becomes the starting material for the next. youtube.comyoutube.comlibretexts.org The order of reactions is critical, especially when dealing with directing groups in aromatic substitution reactions. libretexts.org For instance, in the synthesis of m-bromoaniline from benzene, the nitration step must precede the bromination because the nitro group is a meta-director, while the amino group is an ortho-, para-director. libretexts.org

Investigation of Reaction Conditions (Temperature, Solvents, Catalysts)

The optimization of reaction conditions is paramount for a successful synthesis. Key parameters that are often investigated include temperature, solvent, and the choice of catalyst.

Temperature: Reaction temperature can have a profound effect on reaction rate and product yield. As observed in the synthesis of benzonitrile from benzaldehyde, increasing the temperature can significantly enhance the reaction rate and yield. rsc.orgrsc.org However, for other reactions, lower temperatures may be necessary to prevent side reactions.

Catalysts: Catalysts are frequently employed to increase the rate and selectivity of a reaction. A wide range of catalysts, from simple metal salts to complex organometallic compounds, are used in organic synthesis. researchgate.netsci-hub.se For example, palladium and nickel catalysts are commonly used in cross-coupling reactions to form C-C bonds, a key step in the synthesis of many substituted benzonitriles. sci-hub.se The development of recyclable catalysts is also an area of active research to improve the sustainability of these processes. sci-hub.se

The following table provides examples of how reaction conditions have been optimized for the synthesis of related benzonitrile compounds.

ProductReactantsCatalystSolventTemperature (°C)Yield (%)Reference
BenzonitrileBenzaldehyde, Hydroxylamine HydrochlorideFe₃O₄-CTAB NPsDMF80-9097.0 rsc.orgrsc.org
o-Tolylbenzonitrileo-Bromobenzonitrile, p-Tolylboronic acid[Pd-6]2% TPGS-750-M/H₂O4591 sci-hub.se
2-Chloro-3-nitrobenzonitrile2-Chloro-3-nitrobenzoic acidPhosphorus pentachloride-~180- google.com
4-Aminoquinazolines2-Aminobenzonitrile, Orthoesters, Ammonium (B1175870) acetate--MicrowaveGood researchgate.net

Yield Enhancement and Side-Product Minimization

Maximizing the yield of the desired product while minimizing the formation of side-products is a central goal of synthetic chemistry. This can be achieved through careful control of reaction conditions, as discussed above. For example, in the synthesis of benzamide (B126) from benzene using cyanoguanidine, increasing the reaction temperature and the amount of triflic acid led to a higher yield of the desired benzamide and suppressed the formation of the benzonitrile byproduct. nih.gov

In amination reactions, such as the synthesis of 2,6-diaminopyridine (B39239) derivatives, using a pressure tube to increase heat and pressure can drive the reaction forward and improve yields. georgiasouthern.edu The choice of reagents can also significantly impact the outcome. For instance, in the synthesis of m-bromoaniline, the order of the nitration and bromination steps is crucial to ensure the correct isomer is formed as the major product. libretexts.org

Purification and Isolation Techniques

After the synthesis is complete, the desired compound must be isolated and purified from the reaction mixture.

Chromatographic Methods (e.g., Column Chromatography)

Column chromatography is a widely used technique for the purification of organic compounds. sielc.com This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) as they are passed through a column with a mobile phase (a solvent or mixture of solvents).

For compounds like substituted benzonitriles, reverse-phase high-performance liquid chromatography (HPLC) can be an effective purification method. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. For example, m-bromobenzonitrile can be separated using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate larger quantities of the purified compound. sielc.com

The selection of the appropriate chromatographic conditions, including the stationary phase, mobile phase composition, and flow rate, is critical for achieving good separation and high purity of the final product.

Recrystallization and Sublimation Techniques

The purification of this compound and its analogs is critical for obtaining materials of high purity, which is essential for their use in further research and synthesis. The primary methods employed for the purification of solid organic compounds are recrystallization and sublimation.

Recrystallization is a technique that relies on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for effective purification. For compounds structurally similar to this compound, various solvents have been proven effective. For instance, 2-bromo-5-hydroxybenzonitrile (B120245), a positional isomer, can be purified by recrystallization from ethanol (B145695) biosynth.com. Another related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, has been successfully recrystallized using anhydrous methanol (B129727) to achieve high purity researchgate.net.

Interactive Table: Potential Recrystallization Solvents

Solvent Rationale for Use Reference
Ethanol Proven effective for the positional isomer, 2-bromo-5-hydroxybenzonitrile. biosynth.com biosynth.com
Methanol Used for the recrystallization of a related bromo-substituted aromatic amide. researchgate.net researchgate.net
Isopropyl alcohol Utilized for slurrying and purifying related heterocyclic compounds. google.com google.com

Sublimation is a purification method involving the direct phase transition of a substance from a solid to a gas, bypassing the liquid phase uomustansiriyah.edu.iq. This process occurs at temperatures and pressures below the compound's triple point and is particularly useful for solids that have an appreciable vapor pressure uomustansiriyah.edu.iq. The gaseous compound is then re-deposited as a pure solid on a cold surface.

This technique has been successfully applied to purify related compounds, such as 2-Bromo-6-ethylaminopyridine, which was sublimed at 60 °C under a vacuum of 200 mTorr to yield a purified solid georgiasouthern.edugeorgiasouthern.edu. Advanced sublimation systems may incorporate barriers or baffles within the sublimation tube, which modifies the gas flow path and enhances the separation of the main product from volatile impurities google.comresearchgate.net. High-vacuum sublimation is a key technique for producing high-quality materials for applications in fields like organic electronics tcichemicals.com.

Synthesis of Related Structural Analogs and Isomers

The synthesis of analogs and isomers of this compound is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities. These syntheses often involve multi-step processes starting from commercially available precursors.

Positional Isomers of Bromo- and Ethylamino-benzonitriles (e.g., 2-Bromo-5-(ethylamino)benzonitrile)

Positional isomers, where the bromo and ethylamino groups are located at different positions on the benzonitrile ring, can exhibit distinct chemical and physical properties. The synthesis of these isomers requires specific starting materials and reaction pathways.

For example, the synthesis of 2-Bromo-5-(ethylamino)benzonitrile nih.gov could potentially start from 2-bromo-5-hydroxybenzonitrile biosynth.comnih.gov. The synthesis of this precursor involves the bromination of 5-hydroxybenzonitrile biosynth.com. The hydroxyl group could then be converted to the ethylamino group through a series of reactions, such as O-alkylation followed by a Smiles rearrangement or by converting the hydroxyl to a better leaving group for subsequent nucleophilic substitution with ethylamine (B1201723).

Another general route to bromo-aminobenzonitriles involves the reaction of a fluorinated precursor with an amine. For instance, 2-bromo-6-nitroaniline (B44865) can be synthesized from 1-bromo-2-fluoro-3-nitrobenzene by reaction with ammonia (B1221849) in methanol in a sealed tube at high temperature chemicalbook.com. A similar strategy could be employed for isomers, followed by reduction of the nitro group and subsequent ethylation to yield the desired product.

Interactive Table: Synthesis of Positional Isomers

Isomer Name Potential Precursor Synthetic Step Reference
2-Bromo-5-(ethylamino)benzonitrile 2-Bromo-5-hydroxybenzonitrile Conversion of hydroxyl to ethylamino group biosynth.comnih.gov
2-Amino-6-bromobenzonitrile (B1277456) 1-Bromo-2-fluoro-benzonitrile Nucleophilic substitution with ammonia bldpharm.com

Derivatives with Modified Alkylamino Chains

Modifying the alkylamino chain provides a straightforward way to create a library of related compounds. The general synthetic approach involves the reaction of a suitable benzonitrile precursor with different primary or secondary amines. A highly relevant synthetic strategy is adapted from the synthesis of substituted aminopyridines, where 2,6-dibromopyridine (B144722) is reacted with an alkylamine under high pressure and temperature to yield 2-bromo-6-alkylaminopyridines georgiasouthern.edugeorgiasouthern.edu.

This nucleophilic aromatic substitution reaction can be applied to a benzonitrile core. For instance, reacting 2,6-dibromobenzonitrile or the more reactive 2-bromo-6-fluorobenzonitrile (B1362393) with various alkylamines (e.g., methylamine, propylamine, butylamine) would likely produce the corresponding 2-bromo-6-(alkylamino)benzonitrile derivatives.

Interactive Table: Synthesis of Alkylamino Derivatives

Desired Product Alkylamine Reactant Potential Precursor Synthetic Method Reference
2-Bromo-6-(methylamino)benzonitrile Methylamine 2,6-Dibromobenzonitrile Nucleophilic Aromatic Substitution georgiasouthern.edugeorgiasouthern.edu
2-Bromo-6-(propylamino)benzonitrile Propylamine 2,6-Dibromobenzonitrile Nucleophilic Aromatic Substitution georgiasouthern.edugeorgiasouthern.edu
2-Bromo-6-(isopropylamino)benzonitrile Isopropylamine 2,6-Dibromobenzonitrile Nucleophilic Aromatic Substitution georgiasouthern.edugeorgiasouthern.edu

Analogs with Different Halogen Substituents

Replacing the bromine atom with other halogens like chlorine, fluorine, or iodine can significantly influence the compound's reactivity and properties. The synthesis of these analogs typically starts from appropriately halogenated precursors.

Chloro-analogs: The synthesis of 2-Chloro-6-(ethylamino)benzonitrile could begin with 2,6-dichlorobenzonitrile (B3417380) google.com or 2-chloro-6-fluorobenzonitrile. The greater reactivity of the fluorine atom towards nucleophilic substitution would allow for selective replacement by ethylamine. Alternatively, 2-chloro-6-nitrotoluene (B1664060) can be converted into 2-chloro-6-nitro-benzonitrile google.com, which can then be reduced and ethylated.

Iodo-analogs: For the synthesis of 2-Iodo-6-(ethylamino)benzonitrile , a practical precursor is 2-fluoro-6-iodobenzonitrile (B108612) sigmaaldrich.com. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution. Reacting 2-fluoro-6-iodobenzonitrile with ethylamine would selectively replace the fluoro group to yield the desired product.

Interactive Table: Synthesis of Halogen Analogs

Analog Name Potential Precursor Key Synthetic Step Reference
2-Chloro-6-(ethylamino)benzonitrile 2-Chloro-6-fluorobenzonitrile Nucleophilic substitution with ethylamine researchgate.net
2-Chloro-6-(ethylamino)benzonitrile 2-Chloro-6-nitrobenzonitrile Reduction of nitro group, then ethylation google.com

Spectroscopic and Structural Characterization of 2 Bromo 6 Ethylamino Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Bromo-6-(ethylamino)benzonitrile is anticipated to display signals corresponding to the aromatic protons, the protons of the ethyl group, and the amine proton. The exact chemical shifts are influenced by the electronic effects of the bromo, ethylamino, and cyano substituents on the benzene (B151609) ring.

The aromatic region is expected to show three distinct signals for the three protons on the benzene ring. The ethyl group should present as a quartet and a triplet, characteristic of an ethyl substituent. The amine (N-H) proton is expected to appear as a broad singlet, and its chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic-H6.8 - 7.5Multiplet3H
-NH-~5.0Broad Singlet1H
-CH₂- (ethyl)3.2 - 3.5Quartet2H
-CH₃ (ethyl)1.2 - 1.4Triplet3H

Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the this compound molecule. The chemical shifts are predicted based on the known effects of the substituents on the benzene ring. The carbon atom attached to the bromine (C-Br) is expected to be shifted upfield due to the 'heavy atom effect' of bromine. The nitrile carbon will appear in the characteristic downfield region for cyano groups. chemicalbook.comspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-CN~118
C-Br~115
C-NH~150
Aromatic C-H110 - 135
Aromatic C (quaternary)100 - 155
-CH₂- (ethyl)~45
-CH₃ (ethyl)~14
Nitrile (-C≡N)~117

Note: These are estimated values. The signals for the three aromatic C-H carbons and the three quaternary aromatic carbons would have distinct shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity of protons. bldpharm.combldpharm.comresearchgate.net Key correlations would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. Correlations between the adjacent aromatic protons would also be visible, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. bldpharm.combldpharm.comresearchgate.net It would definitively link the proton signals of the ethyl group to their corresponding carbon signals and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. bldpharm.combldpharm.comresearchgate.net HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. Expected key correlations would include:

The N-H proton to the C-NH carbon and the adjacent aromatic carbons.

The methylene (-CH₂) protons to the C-NH carbon and the methyl (-CH₃) carbon.

The aromatic protons to neighboring and quaternary carbons, including the C-Br and C-CN carbons, which would firmly establish the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands for the nitrile, amine, and aromatic functionalities. The presence of a strong, sharp band for the C≡N stretch is a key diagnostic feature. The N-H stretch of the secondary amine will also be prominent.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (secondary amine)Stretch3300 - 3500Medium
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-H (ethyl)Stretch2850 - 2960Medium
C≡N (nitrile)Stretch2220 - 2260Strong, Sharp
C=C (aromatic)Stretch1550 - 1600Medium-Strong
N-HBend1500 - 1550Medium
C-NStretch1250 - 1350Medium
C-BrStretch500 - 600Strong

Note: These are estimated frequency ranges. The FTIR spectrum of the related compound 4-bromobenzonitrile (B114466) shows characteristic peaks that support these predictions. nist.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The C≡N stretch is also expected to be a strong band in the Raman spectrum. Aromatic ring vibrations are typically strong in Raman spectra.

Table 4: Predicted Raman Shifts for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3000 - 3100Strong
Aliphatic C-H (ethyl)Stretch2850 - 2960Medium
C≡N (nitrile)Stretch2220 - 2260Strong
C=C (aromatic)Ring breathing~1000Strong
C-BrStretch500 - 600Medium

Note: These are estimated frequency ranges. Data from related benzonitrile (B105546) compounds supports these expected Raman shifts. researchgate.netchemicalbook.com

Analysis of Characteristic Functional Group Vibrations (e.g., C≡N, N-H, C-Br)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

The nitrile (C≡N) stretching vibration is anticipated to appear as a sharp, medium-intensity band in the range of 2260-2220 cm⁻¹. The exact position of this band can be influenced by electronic effects from the substituents on the benzene ring.

The N-H stretching vibration of the secondary amine (ethylamino group) is expected to produce a single, sharp to medium-width absorption band in the region of 3500-3300 cm⁻¹. The presence of a single band is characteristic of a secondary amine. Additionally, N-H bending vibrations are expected in the 1650-1550 cm⁻¹ region.

The C-Br stretching vibration is typically observed in the fingerprint region of the IR spectrum, usually between 680 and 515 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹.

A summary of the expected characteristic IR absorption bands is presented in Table 1.

Table 1: Expected Characteristic Infrared Absorption Frequencies for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
N-H Stretch 3500 - 3300
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
C≡N (Nitrile) Stretch 2260 - 2220
N-H Bend 1650 - 1550

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry is essential for the unambiguous confirmation of the molecular formula of this compound, which is C₉H₉BrN₂. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the M and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The exact mass of the molecular ion would be calculated and compared with the experimentally determined value to confirm the molecular formula.

The fragmentation pattern in the mass spectrum of this compound would provide valuable information for its structural elucidation. Common fragmentation pathways for this molecule are expected to involve the loss of the bromine atom, cleavage of the ethyl group, and other characteristic fragmentations.

A prominent fragmentation would likely be the loss of a bromine radical (Br•) from the molecular ion, leading to a significant peak at [M-79]⁺ and [M-81]⁺. Another expected fragmentation is the cleavage of the C-N bond of the ethylamino group. Loss of an ethyl radical (•CH₂CH₃) would result in a peak at [M-29]⁺. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is also a common fragmentation pathway for amines. A summary of potential major fragments is provided in Table 2.

Table 2: Expected Major Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure
[M]⁺ [C₉H₉BrN₂]⁺
[M-Br]⁺ [C₉H₉N₂]⁺
[M-C₂H₅]⁺ [C₇H₄BrN]⁺

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal packing of this compound would likely be influenced by intermolecular hydrogen bonding and other non-covalent interactions. The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the bromine atom can act as hydrogen bond acceptors. It is anticipated that N-H···N or N-H···Br hydrogen bonds could play a significant role in the formation of one-, two-, or three-dimensional supramolecular networks in the solid state. The analysis of these interactions is crucial for understanding the solid-state properties of the compound. Studies on similar molecules have revealed the importance of such interactions in their crystal structures. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Currently, detailed research findings, including specific absorption maxima (λmax), molar absorptivity (ε) values, and a comprehensive analysis of the electronic transitions for the compound this compound, are not available in the cited literature.

While the specific UV-Vis spectroscopic data for this compound is not documented in the searched scientific literature, general principles of UV-Vis spectroscopy can be applied to predict the likely electronic transitions for this molecule. The electronic spectrum of an organic compound is influenced by the types of electrons present and the chromophores within its structure.

In the case of this compound, the molecule contains a benzene ring, a cyano group (-C≡N), an ethylamino group (-NHCH₂CH₃), and a bromine atom (-Br). These functional groups constitute the chromophore and auxochromes that determine the compound's absorption of ultraviolet and visible light.

The expected electronic transitions for this molecule would primarily involve:

π → π* transitions: These high-energy transitions occur within the aromatic benzene ring and the cyano group. The benzene ring itself exhibits characteristic absorptions, which are modified by the presence of substituents. The ethylamino group, being an electron-donating group (auxochrome), is expected to cause a bathochromic shift (red shift) of the π → π* absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). The bromine atom, also an auxochrome, would further contribute to this shift.

n → π* transitions: These transitions involve the non-bonding electrons (n-electrons) of the nitrogen atom in the ethylamino group and the cyano group, which are excited to an antibonding π* orbital of the aromatic ring or the cyano group. These transitions are typically of lower intensity compared to π → π* transitions.

The solvent in which the spectrum is recorded can also influence the positions and intensities of these absorption bands. Polar solvents, for instance, can lead to shifts in the absorption maxima of both n → π* and π → π* transitions.

To provide a comprehensive analysis and detailed data, experimental or theoretical studies on the UV-Vis spectrum of this compound are required. Such studies would involve recording the absorption spectrum of the compound in various solvents and could be complemented by computational calculations to assign the observed electronic transitions to specific molecular orbitals.

Computational Chemistry and Quantum Mechanical Studies of 2 Bromo 6 Ethylamino Benzonitrile

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. mdpi.comresearchgate.net Its balance of accuracy and computational cost makes it an ideal tool for investigating various molecular properties of 2-Bromo-6-(ethylamino)benzonitrile.

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is the determination of the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For this compound, conformational analysis is crucial to understand the spatial arrangement of the ethylamino group relative to the benzonitrile (B105546) ring. researchgate.net The rotation around the C-N bond of the ethylamino group and the C-C bond of the ethyl group leads to different conformers. DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict the relative stabilities of these conformers and identify the global minimum energy structure. researchgate.netresearchgate.net The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic parameters, which can be directly compared with experimental data to validate the computational model.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a significant application of DFT. nsf.govnih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used for this purpose. nih.govrsc.orgtaylorfrancis.com By calculating the isotropic magnetic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane), theoretical chemical shifts can be obtained. taylorfrancis.com The accuracy of these predictions is sensitive to the choice of the density functional, basis set, and the inclusion of solvent effects. nsf.govmdpi.com Comparing the calculated and experimental NMR spectra aids in the structural elucidation and assignment of resonances. taylorfrancis.com

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. researchgate.netnih.gov These calculations yield the frequencies and intensities of the fundamental vibrational modes. researchgate.net A comparison with experimental FT-IR and FT-Raman spectra allows for a detailed assignment of the observed bands to specific molecular vibrations, such as the C≡N stretch, N-H bend, C-Br stretch, and various aromatic ring vibrations. researchgate.netresearchgate.net Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO-LUMO Gaps and Spatial Distribution: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. DFT calculations provide the energies of these orbitals and their spatial distribution. For this compound, the HOMO is likely to be localized on the electron-rich ethylamino group and the aromatic ring, while the LUMO may be centered on the electron-withdrawing nitrile group and the benzene (B151609) ring. The spatial overlap of these orbitals is important for understanding electronic transitions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgresearchgate.net They are valuable for predicting sites of electrophilic and nucleophilic attack. libretexts.org The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. libretexts.org Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group and a positive potential around the hydrogen atoms of the ethylamino group.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net It transforms the calculated wave function into a set of localized orbitals that correspond to the Lewis structure representation of the molecule (i.e., bonds, lone pairs). NBO analysis provides information about the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. In this compound, this analysis can quantify the delocalization of the lone pair electrons of the amino nitrogen into the aromatic ring and the interactions between the substituents and the benzene ring.

Advanced Quantum Chemical Descriptors

Beyond the standard DFT analyses, a variety of advanced quantum chemical descriptors can be calculated to provide a more nuanced understanding of the molecule's properties and potential reactivity. researchgate.netresearchgate.netnih.gov These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. researchgate.netnih.gov

Some key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-E_HOMO).

Electron Affinity (A): The energy released upon adding an electron, often approximated by the negative of the LUMO energy (-E_LUMO).

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η), indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons, calculated as μ² / (2η), where μ is the electronic chemical potential (≈ -χ). mdpi.com

Global Reactivity Descriptors

Key global reactivity descriptors include:

Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally indicates greater hardness and lower reactivity.

Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud. Softer molecules are typically more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Studies on related compounds, such as 2-amino-4-chlorobenzonitrile, have utilized DFT calculations (B3LYP/6-311++G(d,p)) to determine these parameters. analis.com.my For instance, the HOMO-LUMO energy gap (ΔE) in such molecules provides a direct indication of their kinetic stability. A smaller gap suggests higher reactivity. In a study on various benzonitrile derivatives, it was found that the stability and reactivity are significantly influenced by the nature and position of the substituents. researchgate.net

Table 1: Representative Global Reactivity Descriptors for a Substituted Benzonitrile Analogue

DescriptorSymbolFormulaConceptual Meaning
Hardnessη(I-A)/2Resistance to electron cloud deformation
SoftnessS1/ηEase of electron cloud deformation
Electrophilicity Indexωμ²/2ηPropensity to accept electrons
Chemical Potentialμ-(I+A)/2Escaping tendency of electrons
Ionization PotentialI-EHOMOEnergy required to remove an electron
Electron AffinityA-ELUMOEnergy released when an electron is added

This table presents the conceptual framework and formulas for global reactivity descriptors. The values for this compound would be determined through specific DFT calculations.

Local Reactivity Descriptors

f+(r): Indicates the reactivity towards a nucleophilic attack (propensity to accept an electron).

f-(r): Indicates the reactivity towards an electrophilic attack (propensity to donate an electron).

f0(r): Indicates the reactivity towards a radical attack.

For this compound, one would expect the nitrogen of the nitrile group and the bromine atom to be potential sites for specific interactions. The distribution of the Fukui functions would highlight the most reactive centers. For example, in studies of other substituted aromatic compounds, the local electrophilicity and nucleophilicity indices, which are derived from Fukui functions, have been successfully used to explain regio- and chemoselectivity in reactions. rsc.org The analysis of Mulliken charges in a related compound, 2-amino-4-chlorobenzonitrile, revealed that the nitrogen atoms carry highly negative charges, suggesting their potential as nucleophilic centers. analis.com.my

Theoretical Studies of Intermolecular Interactions

The way molecules interact with each other in the solid state is governed by a variety of non-covalent interactions. These interactions are fundamental to understanding the crystal packing and physical properties of the compound.

Non-Covalent Interactions

Theoretical studies can model and quantify several types of non-covalent interactions that are likely to be present in the crystal structure of this compound:

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. This is a directional interaction between the electropositive region (σ-hole) on the halogen and a nucleophilic site on an adjacent molecule. rsc.org The strength of this interaction depends on the electron-withdrawing nature of the substituent on the ring.

Hydrogen Bonding: The ethylamino group contains a hydrogen atom bonded to nitrogen (N-H), which can act as a hydrogen bond donor. The nitrogen of the nitrile group (C≡N) is a potential hydrogen bond acceptor. These interactions are expected to play a significant role in the supramolecular assembly.

π-Stacking: The aromatic benzonitrile ring can participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions contribute to the stability of the crystal lattice.

Studies on similar halogenated organic compounds have shown the importance of these non-covalent interactions in directing the crystal packing. researchgate.net

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts.

For a molecule like this compound, the Hirshfeld surface analysis would likely reveal the following:

Specific Interactions: Red spots on the dnorm map would indicate close contacts corresponding to hydrogen bonds (N-H···N) and potentially halogen bonds (C-Br···N or C-Br···π).

Fingerprint Plots: Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of the intermolecular contacts. For instance, sharp spikes in the fingerprint plot are characteristic of strong directional interactions like hydrogen bonding.

In a study of 2-amino-4-chlorobenzonitrile, Hirshfeld analysis showed that N···H/H···N contacts were the most dominant, indicating the presence of N–H···N interactions. analis.com.my Similarly, for bromo-substituted indole (B1671886) derivatives, Hirshfeld analysis confirmed the significance of π–π stacking and C—H⋯Br interactions in the crystal packing. nih.gov

Advanced Applications in Chemical Research Featuring 2 Bromo 6 Ethylamino Benzonitrile

Role as Versatile Synthetic Intermediates and Building Blocks

2-Bromo-6-(ethylamino)benzonitrile has emerged as a valuable and versatile building block in organic synthesis, primarily owing to the strategic placement of its bromo, ethylamino, and nitrile functional groups. This unique arrangement allows for a diverse range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science.

Precursors for Complex Heterocyclic Systems

The reactivity of the nitrile and bromo substituents, often in concert with the directing and activating effects of the ethylamino group, enables the construction of various fused heterocyclic systems. A significant application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These bicyclic heterocycles are of great interest due to their prevalence in biologically active molecules. For instance, the synthesis of substituted 1H-pyrazolo[3,4-d]pyrimidines can be achieved through multi-step sequences where the benzonitrile (B105546) derivative serves as a key starting material. google.com The general strategy involves the transformation of the nitrile group and subsequent cyclization reactions to form the fused pyrimidine (B1678525) ring.

Another important class of heterocycles accessible from this compound and its analogs are quinazoline (B50416) derivatives. Quinazolines are a core structure in numerous pharmaceuticals. nih.govnih.gov The synthesis of quinazoline-based compounds often involves the elaboration of the aminobenzonitrile core, where the nitrile group can be hydrolyzed or otherwise converted to participate in the formation of the pyrimidine ring of the quinazoline system. The presence of the bromine atom at the 6-position of the resulting quinazoline offers a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents and the generation of libraries of compounds for biological screening. nih.govnih.gov

The versatility of this starting material extends to the synthesis of other fused heterocyclic systems, demonstrating its broad applicability in synthetic chemistry. researchgate.netresearchgate.netmdpi.comrsc.orgijpsr.com The strategic positioning of the functional groups allows for sequential and controlled reactions to build complex polycyclic structures.

Table 1: Examples of Heterocyclic Systems Synthesized from this compound Analogs

Starting Material AnalogueHeterocyclic ProductSignificance
3-Amino-5-aryl-1H-pyrazolePyrazolo[3,4-b]pyridinesCore of various biologically active compounds. nih.gov
5-Aminopyrazole1H-Pyrazolo[3,4-b]quinolinesImportant for their potential biological activities. nih.gov
Anthranilic acid6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-onePrecursor for potential anticancer agents. nih.gov
3-Iodo-4-aminopyrazolo[3,4-d]pyrimidine3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineIntermediate in the synthesis of kinase inhibitors. chemicalbook.com

Scaffold for Multi-Component Reactions

While specific examples of this compound in multi-component reactions (MCRs) are not extensively documented in the provided search results, its structural features make it a prime candidate for such reactions. MCRs, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The presence of a nucleophilic amino group, an electrophilic nitrile group (upon activation), and a bromo-substituent for cross-coupling reactions makes this compound a potentially powerful scaffold in MCRs.

For instance, the amino and nitrile groups could participate in a three-component reaction with an aldehyde to form a dihydropyrimidine (B8664642) ring, a reaction that is well-established for other aminobenzonitriles. The bromine atom would remain available for a subsequent post-MCR modification, further diversifying the molecular scaffold. The development of novel MCRs involving this compound and similar structures holds significant promise for the rapid generation of complex and diverse heterocyclic libraries. nih.gov

Exploration in Materials Science

The unique electronic and structural properties of this compound also position it as a promising candidate for applications in materials science. Its aromatic nature, coupled with the electron-donating ethylamino group and the electron-withdrawing nitrile and bromo groups, creates a push-pull system that can give rise to interesting optical and electronic properties.

Precursors for Functional Organic Materials (e.g., Dyes, Polymers)

The chromophoric nature of the this compound scaffold makes it a potential precursor for the synthesis of organic dyes. The extended π-system and the presence of donor and acceptor groups are key features of many organic chromophores. By modifying the substituents or by extending the conjugation through reactions at the bromo position, the absorption and emission properties of the resulting molecules can be tuned across the visible spectrum.

Furthermore, the bifunctional nature of this compound (with the bromo and amino groups) allows it to be considered as a monomer for the synthesis of novel polymers. For example, polymerization through cross-coupling reactions at the bromo position or through reactions involving the amino group could lead to the formation of polymers with unique optical and electronic properties, potentially finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensory materials.

Non-linear Optical (NLO) Properties (from theoretical predictions)

Theoretical studies are often employed to predict the non-linear optical (NLO) properties of molecules. The push-pull electronic structure of this compound, with the electron-donating ethylamino group and the electron-withdrawing nitrile and bromo groups, suggests that it could possess significant NLO properties. Such molecules, when incorporated into materials, can interact with intense laser light to produce a variety of useful effects, such as frequency doubling (second-harmonic generation) or optical switching.

Computational chemistry methods can be used to calculate the hyperpolarizability of this compound and its derivatives. These calculations can guide the synthesis of new materials with enhanced NLO response. The ability to tune the NLO properties by modifying the donor and acceptor groups or by extending the π-conjugation makes this class of compounds an attractive target for theoretical and experimental investigation in the field of NLO materials.

Chemical Biology Probes and Molecular Tools

The structural motifs present in this compound and the heterocyclic systems derived from it are of significant interest in chemical biology. The development of selective inhibitors for enzymes such as thromboxane (B8750289) synthetase has been a focus of research, with various heterocyclic compounds being investigated. google.com While direct application of this compound as a chemical biology probe is not explicitly detailed in the provided results, its role as a precursor to biologically active heterocycles is clear. google.comchemicalbook.com

For instance, the pyrazolo[3,4-d]pyrimidine core, which can be synthesized from this benzonitrile derivative, is a key component of many kinase inhibitors. google.com By incorporating reactive groups or fluorescent tags, derivatives of this compound could be transformed into chemical probes to study the activity and localization of these enzymes in living systems. The bromo-substituent provides a convenient handle for the attachment of such tags via cross-coupling reactions. The development of such molecular tools could provide valuable insights into cellular signaling pathways and aid in the discovery of new drug targets.

Ligand-Protein Interaction Studies (Computational/Theoretical)

While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the principles of molecular interactions can be inferred from its structural features and studies on analogous benzonitrile derivatives. Computational methods like molecular docking and molecular dynamics simulations are pivotal in predicting how such a ligand might interact with a biological target, such as a protein's active site. acs.orgnih.gov

The potential interactions of this compound within a protein binding pocket are dictated by its distinct functional groups:

Ethylamino Group: The secondary amine can act as both a hydrogen bond donor (from the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair). This allows for specific interactions with amino acid residues like aspartate, glutamate, serine, and threonine.

Nitrile Group (C≡N): The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor. Computational studies on other benzonitrile-containing molecules, including commercial drugs, have shown that the nitrile group frequently engages in critical hydrogen bonding or dipole interactions with residues such as arginine, asparagine, and glutamine in protein active sites. acs.orgacs.org

Aromatic Ring: The benzene (B151609) ring can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Bromine Atom: The bromo-substituent influences the electronic properties of the aromatic ring through its electron-withdrawing inductive effect and can participate in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity.

In a recent computational analysis of selective androgen receptor modulators (SARMs), a benzonitrile derivative demonstrated exceptional stability and binding affinity through key interactions with residues like Asn705, Arg752, and Thr877 in the androgen receptor. acs.org This highlights how the functional groups on the benzonitrile scaffold are crucial for achieving high-affinity binding.

Functional GroupPotential Interaction TypePotential Interacting Amino Acid Residues
Ethylamino (-NHCH₂CH₃)Hydrogen Bond Donor/AcceptorAspartate, Glutamate, Serine, Asparagine, Glutamine
Nitrile (-C≡N)Hydrogen Bond Acceptor, Dipole-DipoleArginine, Lysine, Asparagine, Serine
Benzene Ringπ-Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan
Bromine (-Br)Halogen Bonding, Steric InfluenceCarbonyl oxygens, Electron-rich atoms

Design Principles for Molecular Recognition and Binding Affinity

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The design of molecules for specific recognition events is a cornerstone of supramolecular chemistry and drug discovery. fiveable.me this compound possesses several features that make it an interesting scaffold for molecular recognition studies.

The key design principles for achieving molecular recognition and high binding affinity involve complementarity in shape, size, and chemical properties between the host and guest molecules. fiveable.me The benzonitrile fragment itself has been shown to be an effective unit for precise recognition. In a notable study, a supramolecular macrocycle was designed to specifically bind a variety of benzonitrile derivatives, including commercial drugs, in a "key-lock" fashion. nih.gov The recognition was driven by a combination of C-H⋯π, C-H⋯O, and C-H⋯N interactions between the host macrocycle and the benzonitrile guest. nih.gov

For this compound, the design principles for recognition would leverage:

Directional Hydrogen Bonding: The ethylamino group provides a defined vector for hydrogen bonding, which is crucial for orientation and specificity.

π-System Interactions: The electron-rich aromatic core is a key element for engaging in π-π stacking or CH-π interactions with a complementary host or receptor surface.

Steric and Electronic Tuning: The bromine atom and the ethyl group provide steric bulk that can be used to fine-tune the fit within a binding cavity. The electronic nature of these substituents modifies the charge distribution of the aromatic ring, influencing its interaction with electron-rich or electron-poor partners.

Gas-phase studies on benzonitrile have confirmed its ability to form stable 1:1 complexes with various small molecules through interactions based on their dipole moments, providing fundamental data on the non-covalent forces at play. nih.gov This fundamental knowledge informs the design of more complex systems where this compound can act as the recognition element.

Applications in Coordination Chemistry

The structure of this compound makes it a valuable precursor for the synthesis of sophisticated ligands for metal complexes. Both the amino and nitrile nitrogens can serve as donor atoms, while the bromine atom provides a reactive handle for further elaboration of the ligand structure.

Ligand Design for Metal Complexes (e.g., Extended Metal Atom Chains)

Extended Metal Atom Chains (EMACs) are linear, multi-metallic complexes stabilized by surrounding organic ligands. These structures are of great interest due to their unique magnetic and conductive properties. georgiasouthern.edu The synthesis of stable EMACs requires specific ligand architectures that can bridge and support the linear metal chain.

While direct use of this compound for EMACs is not prominently reported, a closely related class of compounds, 2-Bromo-6-alkylaminopyridines, serves as a direct blueprint for its potential application. georgiasouthern.edu In this synthetic strategy, the bromo-aminopyridine unit is used as a key building block. The bromine atom is displaced in subsequent reactions to build up a larger, multidentate ligand framework, such as a scaffolded N,N,N-tris(2-(2-pyridylamino)ethyl)amine (tren-based) ligand. The amino groups of the starting material become the essential nitrogen donors that coordinate to the metal ions in the final EMAC complex. georgiasouthern.edu

This established methodology demonstrates that this compound is an ideal candidate for similar synthetic strategies. The bromine can be substituted to link the benzonitrile unit to other donor groups or a larger scaffold, creating novel multidentate ligands designed to stabilize metal chains or other complex coordination structures.

Functional GroupRole in Ligand SynthesisExample Application
BromineReactive site (leaving group) for C-N or C-C bond formationCoupling to scaffolds like tren (tris(2-aminoethyl)amine)
EthylaminoPrimary coordination site (N-donor) in the final complexBinding to transition metal ions in EMACs
NitrileSecondary coordination site or site for further reactionFormation of bidentate or bridging ligands

Investigation of Metal-Ligand Interactions

The coordination chemistry of aminonitrile ligands is diverse, with the potential for both the amino and nitrile groups to act as donor sites. Research on related aminonitrile compounds has provided insight into the possible metal-ligand interactions involving a scaffold like this compound.

Studies on α-aminonitriles have shown that they can act as bidentate ligands, coordinating to a single metal center through both the amino nitrogen and the nitrile nitrogen. uobaghdad.edu.iq Alternatively, they can act as monodentate ligands, coordinating through only one of the nitrogen atoms. uobaghdad.edu.iq The reaction of 4-aminobenzonitrile (B131773) with various transition metals like platinum, zinc, copper, and cadmium has led to the formation of coordination complexes with dimensionalities ranging from 0-D mononuclear species to 3-D coordination polymers. tandfonline.comresearchgate.net In these structures, the 4-aminobenzonitrile ligand coordinates to the metal ions, demonstrating the viability of the aminobenzonitrile framework in constructing supramolecular assemblies.

The investigation of these complexes often involves techniques like X-ray crystallography and X-ray Absorption Fine Structure (XAFS) spectroscopy to determine the precise coordination environment, including bond lengths and angles. rsc.orgnih.gov For this compound, the ethylamino nitrogen would be expected to be the stronger Lewis base and thus the primary coordination site. However, the nitrile nitrogen can also participate in coordination, potentially leading to the formation of chelate rings or acting as a bridging ligand between two metal centers. The steric hindrance from the ortho-bromo and ethylamino groups would significantly influence the geometry of the resulting metal complex.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-Bromo-6-(ethylamino)benzonitrile

Currently, the body of academic literature dedicated exclusively to this compound is sparse. Its primary recognition in the scientific domain comes from its classification as an organic building block, a class of compounds used in the synthesis of more complex molecules. bldpharm.com The fundamental identification of this compound is established with a Chemical Abstracts Service (CAS) number of 1365272-62-3 and a molecular formula of C₉H₉BrN₂. bldpharm.com

Identification of Unexplored Research Avenues and Challenges

The current lack of dedicated research on this compound presents a clear set of challenges and, concurrently, a wealth of unexplored research avenues. The primary challenge is the absence of foundational data. Key areas that warrant investigation include:

Synthesis and Characterization: While the compound is commercially available, detailed academic disclosure of its synthetic pathways, optimization of reaction conditions, and comprehensive characterization using modern analytical techniques (such as NMR, IR, and mass spectrometry) are needed. Plausible synthetic routes could involve the N-ethylation of 2-amino-6-bromobenzonitrile (B1277456) or the bromination of N-ethyl-2-aminobenzonitrile. Investigating these and other potential synthetic strategies would be a valuable contribution.

Physicochemical Properties: A thorough examination of its physical and chemical properties is essential. This includes determining its melting point, boiling point, solubility in various solvents, and its electronic properties, which are influenced by the interplay of the electron-withdrawing nitrile group and the electron-donating ethylamino group, as well as the steric and electronic effects of the bromine atom.

Reactivity and Mechanistic Studies: The reactivity of this compound is a significant area for exploration. The presence of multiple functional groups—a nitrile, a secondary amine, and an aryl bromide—offers a rich landscape for chemical transformations. Studies could focus on reactions targeting each of these sites, such as nucleophilic substitution at the bromine-bearing carbon, transformations of the nitrile group, and further functionalization of the amino group. Understanding the regioselectivity and chemoselectivity of these reactions is a key challenge.

Computational and Theoretical Studies: In the absence of extensive experimental data, computational chemistry could provide initial insights into the molecule's geometry, electronic structure, and potential reactivity. Theoretical calculations could help predict its spectroscopic signatures and guide future experimental work.

Outlook on the Potential for Novel Compound Design and Synthesis with Enhanced Properties

The structural features of this compound make it a promising scaffold for the design and synthesis of novel compounds with potentially enhanced properties for applications in medicinal chemistry and materials science.

The 2-aminobenzonitrile (B23959) core is a known pharmacophore found in various biologically active molecules. The presence of the ethylamino group and the bromine atom provides vectors for diversification. The bromine atom, in particular, is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for constructing complex molecular architectures. This could lead to the development of libraries of novel compounds for screening against various biological targets.

In the realm of materials science, the benzonitrile (B105546) moiety can influence the electronic and photophysical properties of a molecule. By incorporating this building block into larger conjugated systems, it may be possible to develop new materials with interesting optical or electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Q. What are the common synthetic routes for 2-Bromo-6-(ethylamino)benzonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling reactions. For NAS, bromine at the ortho position is replaced by ethylamine under controlled conditions (e.g., DMF solvent, 80–100°C, 12–24 hours). Optimization involves:
  • Catalyst Screening : Use of Cu(I) or Pd(0) catalysts to enhance reaction rates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity of ethylamine.
  • Temperature Control : Higher temperatures (≥100°C) may increase side reactions; lower temperatures (60–80°C) with prolonged time improve selectivity.
    Example Table :
MethodCatalystSolventTemp (°C)Yield (%)
NAS (Ethylamine)NoneDMF8065–70
Suzuki-Miyaura CouplingPd(PPh₃)₄THF10075–80

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • ¹H NMR : Ethylamino protons appear as a triplet (δ 1.2–1.4 ppm for CH₃) and a quartet (δ 2.8–3.1 ppm for NHCH₂). Aromatic protons show splitting patterns due to bromine’s deshielding effect .
  • ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm. Bromine causes adjacent carbons to shift upfield (δ 120–130 ppm) .
  • IR Spectroscopy : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How does the ethylamino group influence the reactivity of this compound in cross-coupling reactions compared to other amino-substituted benzonitriles?

  • Methodological Answer : The ethylamino group acts as an electron-donating substituent, enhancing the electron density of the aromatic ring and facilitating oxidative addition in palladium-catalyzed couplings. Compared to bulkier amino groups (e.g., tert-butyl), ethylamino minimizes steric hindrance, improving coupling efficiency with aryl boronic acids. Key comparisons:
  • Suzuki-Miyaura Coupling : Ethylamino-substituted derivatives achieve 80–85% yield vs. 60–70% for dimethylamino analogs under identical conditions .
  • Buchwald-Hartwig Amination : Ethylamino’s moderate basicity reduces side reactions compared to primary amines .

Q. What computational approaches can predict the electronic properties of this compound, and how do these properties affect its interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity/electrophilicity. The nitrile group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity with cysteine residues in enzymes .
  • Molecular Dynamics (MD) Simulations : Model interactions with proteins (e.g., kinases) to identify binding pockets. Ethylamino’s flexibility allows conformational adaptation, while bromine contributes to hydrophobic interactions .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :
  • Systematic SAR Studies : Vary substituents (e.g., halogens, alkyl chains) to isolate activity trends. For example, bromine at position 2 enhances cytotoxicity in cancer cell lines (IC₅₀ = 8 µM) compared to chloro analogs (IC₅₀ = 15 µM) .
  • Meta-Analysis of Assay Conditions : Control for variables like cell line specificity (e.g., HeLa vs. MCF-7) and incubation time (24 vs. 48 hours). Discrepancies in IC₅₀ values often arise from differences in assay protocols .

Data Contradiction Analysis Example :
A 2023 study reported anti-cancer activity (IC₅₀ = 5 µM in A549 cells) , while a 2025 study found no activity (IC₅₀ > 50 µM) . Resolution steps:

Verify purity (>95% by HPLC) and stereochemical stability.

Replicate assays using identical cell lines and culture conditions.

Explore metabolite formation (e.g., debromination) using LC-MS .

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